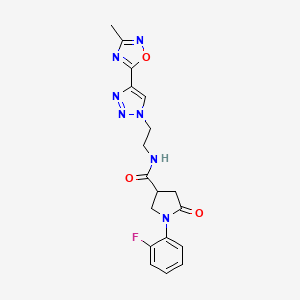

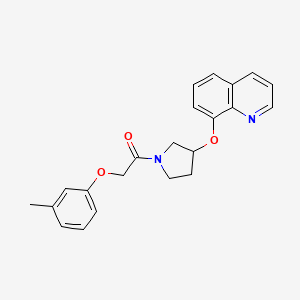

![molecular formula C12H15N3O3S B2947164 ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate CAS No. 499139-93-4](/img/structure/B2947164.png)

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate” is an organic compound . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .Scientific Research Applications

Carcinogenicity and Toxicity Studies

Ethyl carbamate (urethane) is a known carcinogen and a frequent contaminant in fermented foods and beverages. Its carcinogenicity has been reassessed by the International Agency for Research on Cancer (IARC), highlighting its potential risks in the consumption of alcoholic beverages and fermented products (Baan et al., 2007). Moreover, ethyl carbamate's bioactivation and its interaction with macromolecules such as hemoglobin have been studied to understand its carcinogenic mechanisms (Cai, Myers, & Hurst, 1995).

Antimicrobial Activity

The synthesis of novel hybrids incorporating sulfonamide carbamates, through the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, has shown promising antimicrobial activities. These compounds, particularly ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)-carbamate, exhibited significant activity against tested bacteria, underscoring the potential for developing new antimicrobial agents (Hussein, 2018).

Binding Characteristics and Pharmacokinetics

The binding characteristics of thiosemicarbazone derivatives to human serum albumin (HSA) have been investigated to understand the pharmacokinetic mechanism of drugs related to ethyl carbamate derivatives. These studies employ fluorescence spectroscopy and molecular modeling to elucidate the interaction dynamics, which are critical for drug development and therapeutic application (Karthikeyan et al., 2016).

Environmental and Food Toxicology

Ethyl carbamate's presence in alcoholic beverages and fermented foods poses significant health risks, classifying it as an emerging food and environmental toxicant. Research in this area focuses on its formation, metabolism, detection in food products, and the development of mitigation strategies to minimize its toxic effects. This includes exploring natural products that may offer protection against EC-induced toxicity through the modulation of oxidative stress (Gowd, Su, Karlovsky, & Chen, 2018).

properties

IUPAC Name |

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-18-12(17)15-11(19)14-10-6-4-9(5-7-10)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16)(H2,14,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYUNGIFOOMSJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)

![4-tert-butyl-N-[4-[4-[(4-tert-butylbenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2947092.png)

acetic acid](/img/structure/B2947094.png)

![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)